molecular formula C13H20N2O5 B2366238 N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034273-89-5

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2366238
CAS No.: 2034273-89-5
M. Wt: 284.312
InChI Key: UUYCVLSTXYHKJE-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of hydroxyethoxy and methoxyethoxy groups attached to an isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinic acid or its derivatives with appropriate hydroxyethoxy and methoxyethoxy reagents. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

  • Step 1: Formation of Intermediate

    • React isonicotinic acid with ethylene glycol derivatives under acidic or basic conditions to form an intermediate compound.
    • Conditions: Temperature around 80-100°C, solvent such as toluene or ethanol, and a catalyst like sulfuric acid or sodium hydroxide.
  • Step 2: Coupling Reaction

    • The intermediate is then reacted with methoxyethoxy reagents to form the final product.
    • Conditions: Temperature around 60-80°C, solvent such as dichloromethane or acetonitrile, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

  • Oxidation

    • The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction

    • The compound can be reduced to form alcohols or amines.
    • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Substitution

    • The methoxyethoxy groups can be substituted with other functional groups.
    • Common reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under different conditions.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the development of drug delivery systems.
  • Medicine

    • Explored for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
    • Studied for its pharmacokinetics and pharmacodynamics.
  • Industry

    • Used in the production of specialty chemicals and materials.
    • Investigated for its potential use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. These may include:

  • Molecular Targets

    • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
    • Receptors: It may bind to cellular receptors, modulating their activity.
  • Pathways Involved

    • Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses.
    • Gene Expression: It may alter gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide
    • N-(2-(2-methoxyethoxy)ethyl)isonicotinamide
    • N-(2-(2-hydroxyethoxy)ethyl)-2-methoxyisonicotinamide
  • Comparison

      Structural Differences: The presence of different functional groups (hydroxyethoxy vs. methoxyethoxy) can influence the compound’s reactivity and properties.

      Reactivity: The specific arrangement of functional groups can affect the types of reactions the compound undergoes and the conditions required.

      Applications: The unique combination of functional groups may provide distinct advantages in specific applications, such as enhanced biological activity or improved material properties.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-18-8-9-20-12-10-11(2-3-14-12)13(17)15-4-6-19-7-5-16/h2-3,10,16H,4-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYCVLSTXYHKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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